3-azido-2,2-difluoropropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-azido-2,2-difluoropropan-1-ol is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. It is characterized by the presence of an azido group (-N3) and two fluorine atoms attached to a propane backbone, along with a hydroxyl group (-OH). This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azido-2,2-difluoropropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,2-difluoropropan-1-ol.
Azidation: The hydroxyl group of 2,2-difluoropropan-1-ol is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
3-azido-2,2-difluoropropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azido group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Sodium azide (NaN3) is used for azidation reactions.
Major Products
Oxidation: Formation of difluoropropanone derivatives.
Reduction: Formation of 3-amino-2,2-difluoropropan-1-ol.
Substitution: Formation of various azido-substituted derivatives.
Scientific Research Applications
3-azido-2,2-difluoropropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s azido group can be utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-azido-2,2-difluoropropan-1-ol is primarily related to its functional groups:
Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules.
Fluorine Atoms: The presence of fluorine atoms can influence the compound’s reactivity and stability, making it useful in the design of pharmaceuticals with improved metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3-amino-2,2-difluoropropan-1-ol: Similar structure but with an amino group instead of an azido group.
2,2-difluoropropan-1-ol: Lacks the azido group, making it less reactive in certain chemical reactions.
3-azido-2-fluoropropan-1-ol: Contains only one fluorine atom, which may affect its chemical properties and reactivity.
Uniqueness
3-azido-2,2-difluoropropan-1-ol is unique due to the combination of an azido group and two fluorine atoms, which imparts distinct reactivity and stability. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2345698-76-0 |
---|---|
Molecular Formula |
C3H5F2N3O |
Molecular Weight |
137.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.